molecular formula C14H11ClN4O3S B2747222 3-((4-chlorophenyl)thio)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)propanamide CAS No. 952868-63-2

3-((4-chlorophenyl)thio)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)propanamide

Cat. No.: B2747222
CAS No.: 952868-63-2
M. Wt: 350.78
InChI Key: LNFRCNXIFJXHAK-UHFFFAOYSA-N
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Description

3-((4-Chlorophenyl)thio)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)propanamide ( 952868-63-2) is a synthetic organic compound provided for research purposes. This molecule features a propanamide backbone strategically substituted with a 4-chlorophenylthio group and a 1,3,4-oxadiazole ring bearing an isoxazol-5-yl moiety . The integration of these heterocyclic systems makes it a compound of significant interest in medicinal chemistry and drug discovery. The core structural elements of this compound are associated with a wide spectrum of biological activities. The 1,3,4-oxadiazole ring is a privileged scaffold in pharmaceutical research, known for its role in compounds exhibiting antimicrobial, anticancer, and anti-inflammatory properties . Similarly, the isoxazole ring is a recognized pharmacophore contributing to various pharmacological activities . The thioether linkage (S-) is a key feature that may enhance the molecule's lipophilicity, potentially influencing its membrane permeability and bioavailability compared to oxygen-based analogs . This combination of heterocycles suggests potential for investigating kinase inhibition and other enzyme-targeted pathways. Researchers can utilize this compound as a key intermediate or building block for synthesizing more complex molecules, or as a reference standard in biological screening assays. Its structure offers opportunities for exploring structure-activity relationships (SAR), particularly around the heterocyclic cores and the chlorophenyl thioether moiety. This product is intended for research and development use only in a laboratory setting. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfanyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4O3S/c15-9-1-3-10(4-2-9)23-8-6-12(20)17-14-19-18-13(21-14)11-5-7-16-22-11/h1-5,7H,6,8H2,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNFRCNXIFJXHAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCCC(=O)NC2=NN=C(O2)C3=CC=NO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-chlorophenyl)thio)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)propanamide typically involves multiple steps, starting with the preparation of the core structures, such as the isoxazole and oxadiazole rings. These rings are often synthesized through cycloaddition reactions, which may employ catalysts like Cu(I) or Ru(II) to facilitate the process . The chlorophenyl thioether component is introduced through a nucleophilic substitution reaction, where a chlorophenyl thiol reacts with an appropriate electrophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as metal-free catalysts and solvent-free conditions, could be explored to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-((4-chlorophenyl)thio)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Various electrophiles, Lewis acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing isoxazole and oxadiazole moieties exhibit significant anticancer properties. The mechanism often involves the inhibition of key pathways related to cell proliferation and survival.

A study conducted on similar compounds demonstrated that derivatives with oxadiazole rings showed substantial cytotoxic effects against various cancer cell lines. For instance, N-(isoxazol-5-yl)amides have been identified as potential inhibitors of Heat Shock Protein 90 (HSP90), which is overexpressed in many cancers, making it an attractive target for therapeutic intervention .

CompoundCell LinePercent Growth Inhibition
Compound ASNB-1986.61%
Compound BOVCAR-885.26%
Compound CNCI-H4075.99%

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity, which is crucial in treating conditions characterized by chronic inflammation. In silico studies using molecular docking techniques have indicated that this compound could act as a potent inhibitor of enzymes like 5-lipoxygenase (5-LOX), which plays a significant role in inflammatory processes .

Antimicrobial Activity

Compounds similar to 3-((4-chlorophenyl)thio)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)propanamide have shown promising antimicrobial activity against various pathogens. The presence of the thioether group may enhance the interaction with microbial targets, making it a candidate for further investigation as a broad-spectrum antimicrobial agent.

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of compounds related to this compound:

  • Synthesis and Evaluation : A two-stage synthetic protocol has been developed for similar compounds, confirming their structures through NMR and LC-MS techniques. The anti-inflammatory potency was evaluated using molecular docking simulations .
  • Anticancer Studies : In vitro assays demonstrated that derivatives exhibited significant cytotoxicity against glioblastoma cell lines, indicating their potential as anticancer agents .
  • Antimicrobial Studies : Compounds with similar structures were tested against various bacterial strains, showing effectiveness in inhibiting growth and suggesting mechanisms of action that involve binding to essential microbial enzymes .

Mechanism of Action

The mechanism of action of 3-((4-chlorophenyl)thio)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)propanamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The isoxazole and oxadiazole rings may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

N-Substituted Derivatives of 3-[(5-{1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide (7a–q)

  • Structural Similarities : Shares the propanamide core and 1,3,4-oxadiazole ring.
  • Key Differences : The target compound substitutes the piperidinyl-sulfonyl group with an isoxazol-5-yl moiety. This change likely alters electronic properties and steric bulk, impacting binding affinity to biological targets such as enzymes or receptors .
  • Pharmacological Implications : Piperidinyl-sulfonyl groups in analogs (7a–q) may confer basicity and hydrogen-bonding capacity, while the isoxazole in the target compound could enhance π-π stacking interactions in hydrophobic pockets.

3-(4-Chlorophenyl)-5-[5-(2-Furanyl)-1,3,4-oxadiazol-2-yl]-2,1-benzisoxazole

  • Structural Similarities : Contains a 4-chlorophenyl group and 1,3,4-oxadiazole ring.
  • Key Differences : Replaces the propanamide with a benzisoxazole scaffold and substitutes isoxazol-5-yl with 2-furanyl.
  • The furanyl group may lower lipophilicity compared to isoxazole, affecting solubility and target engagement .

N-(3,4-Dichlorophenyl) Propanamide (Propanil)

  • Structural Similarities : Propanamide backbone with halogenated aryl substituents.
  • Key Differences : Lacks heterocyclic rings (oxadiazole/isoxazole) and features dichlorophenyl instead of 4-chlorophenylthio.
  • The dichlorophenyl group in propanil enhances electrophilicity, critical for herbicidal activity, while the thioether in the target compound may favor redox interactions .

N-(3,5-Dichlorophenyl)-3-(1-Methylethyl)-2,4-dioxo-1-imidazolidinecarboxamide (Iprodione Metabolite)

  • Structural Similarities : Carboxamide linkage and halogenated aryl groups.
  • Key Differences : Imidazolidine ring replaces oxadiazole/isoxazole, and substituents differ (3,5-dichloro vs. 4-chloro).
  • Functional Implications : The imidazolidine ring’s hydrogen-bonding capacity may enhance soil adsorption in agrochemicals, whereas the target compound’s heterocycles are optimized for drug-target binding .

Physicochemical and Pharmacological Properties

Property Target Compound Analog 7a–q Benzisoxazole Derivative Propanil
Core Structure Propanamide + oxadiazole Propanamide + oxadiazole Benzisoxazole + oxadiazole Propanamide
Substituents 4-Cl-C6H4-S, isoxazol-5-yl Piperidinyl-sulfonyl 4-Cl-C6H4, 2-furanyl 3,4-Cl2-C6H3
Lipophilicity (LogP)* ~3.5 (estimated) ~2.8–3.2 ~2.5 2.1 (reported)
Bioactivity Kinase inhibition (hypoth.) Antimicrobial (reported) Not reported Herbicidal

*Estimated using fragment-based methods.

Biological Activity

The compound 3-((4-chlorophenyl)thio)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)propanamide is a derivative that combines multiple bioactive scaffolds, notably the isoxazole and 1,3,4-oxadiazole moieties. These structural components are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C13H12ClN3O2S\text{C}_{13}\text{H}_{12}\text{ClN}_3\text{O}_2\text{S}

Key Structural Features

  • 4-Chlorophenyl Thio Group : This moiety often enhances the lipophilicity and biological activity of compounds.
  • Isoxazole Ring : Known for its role in various pharmacological activities.
  • 1,3,4-Oxadiazole Scaffold : Exhibits significant anticancer properties through various mechanisms of action.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
  • Receptor Binding : It can bind to various receptors, altering their signaling pathways.
  • Antiproliferative Effects : The compound has shown potential in inhibiting the growth of cancer cells through mechanisms such as apoptosis induction.

Biological Activity Studies

Recent studies have highlighted the biological activities associated with this compound:

Anticancer Activity

Research indicates that derivatives containing the 1,3,4-oxadiazole scaffold exhibit potent anticancer effects. For instance:

  • Mechanism-Based Approaches : These compounds can selectively target enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial in cancer cell metabolism and proliferation .

Antimicrobial Activity

Studies have demonstrated that similar oxadiazole derivatives possess significant antimicrobial properties:

  • In vitro Testing : Various derivatives have shown effective inhibition against bacterial strains with IC50 values indicating strong antimicrobial potential .

Case Studies

Several case studies provide insights into the effectiveness of this compound:

  • Study on Anticancer Properties : A study demonstrated that modifications in the oxadiazole ring led to enhanced cytotoxicity against different cancer cell lines. The compound showed selective inhibition of cancer cell growth compared to normal cells .
  • Antimicrobial Efficacy : Another study reported that derivatives exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated a promising therapeutic potential for treating infections .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Compound AAnticancer2.14
Compound BAntimicrobial1.13
Compound CAnti-inflammatory0.63

Q & A

Advanced Research Question

  • Enzymatic inhibition : Screen against targets like dihydrofolate reductase (DHFR) or β-lactamase using fluorometric assays (e.g., NADPH depletion for DHFR) .
  • Cytotoxicity : Use MTT assays (IC₅₀ determination) on cancer cell lines (e.g., MCF-7, HeLa) with non-cancerous controls (e.g., HEK293) to assess selectivity .
  • Molecular docking : Validate binding modes using AutoDock Vina with crystal structures from PDB (e.g., 1DHF for DHFR) .

How does structural modification of the oxadiazole or chlorophenyl groups impact bioactivity?

Advanced Research Question

  • Oxadiazole substitution : Replace isoxazol-5-yl with 3,4,5-trimethoxyphenyl to enhance hydrophobic interactions (e.g., improved IC₅₀ in anticancer assays) .
  • Chlorophenyl vs. fluorophenyl : Fluorine substitution increases electronegativity, potentially improving membrane permeability but reducing π-π stacking .
  • Thioether vs. sulfonyl : Sulfonyl analogs (e.g., 3-((4-chlorophenyl)sulfonyl)-N-(5-(2-(phenylthio)ethyl)-oxadiazol-2-yl)propanamide) show altered enzyme inhibition profiles .

What computational tools are recommended for predicting physicochemical properties?

Basic Research Question

  • Lipophilicity : Calculate logP using ChemAxon or Molinspiration to assess bioavailability .
  • Solubility : Use QSPR models in ACD/Labs or SwissADME to optimize solvent systems for in vivo studies .
  • pKa prediction : Determine ionization states (e.g., amide deprotonation) with MarvinSuite to guide formulation .

How can researchers address stability issues during storage or in biological media?

Advanced Research Question

  • Degradation pathways : Monitor via accelerated stability studies (40°C/75% RH for 6 months) with HPLC-UV to identify hydrolytic or oxidative degradation .
  • Formulation : Use lyophilization (trehalose as cryoprotectant) for long-term storage or nanoencapsulation (PLGA nanoparticles) for in vivo delivery .

What are the critical gaps in current SAR studies for this compound class?

Advanced Research Question

  • Target specificity : Limited data on off-target effects (e.g., kinase profiling using KINOMEscan) .
  • Resistance mechanisms : No studies on bacterial efflux pump induction (e.g., AcrAB-TolC in E. coli) .
  • In vivo pharmacokinetics : Need for ADMET profiling (e.g., CYP450 inhibition, plasma half-life in rodent models) .

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